molecular formula C12H15BrN2O B15165002 4-Bromo-N-(piperidin-4-yl)benzamide CAS No. 192875-99-3

4-Bromo-N-(piperidin-4-yl)benzamide

Cat. No.: B15165002
CAS No.: 192875-99-3
M. Wt: 283.16 g/mol
InChI Key: YDRDRXRPLQKACJ-UHFFFAOYSA-N
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Description

4-Bromo-N-(piperidin-4-yl)benzamide is a chemical compound characterized by a bromine atom attached to a benzamide group, which is further linked to a piperidin-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(piperidin-4-yl)benzamide typically involves the bromination of N-(piperidin-4-yl)benzamide. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction progress can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(piperidin-4-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The bromine atom can be reduced to form hydrogen bromide (HBr).

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Sodium hydroxide (NaOH) for hydroxyl substitution, and ammonia (NH3) for amino substitution.

Major Products Formed:

  • Oxidation: Bromate ion (BrO3-)

  • Reduction: Hydrogen bromide (HBr)

  • Substitution: 4-Hydroxy-N-(piperidin-4-yl)benzamide and 4-Amino-N-(piperidin-4-yl)benzamide

Scientific Research Applications

4-Bromo-N-(piperidin-4-yl)benzamide has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Bromo-N-(piperidin-4-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Chloro-N-(piperidin-4-yl)benzamide

  • 4-Methyl-N-(piperidin-4-yl)benzamide

  • 4-Nitro-N-(piperidin-4-yl)benzamide

Properties

CAS No.

192875-99-3

Molecular Formula

C12H15BrN2O

Molecular Weight

283.16 g/mol

IUPAC Name

4-bromo-N-piperidin-4-ylbenzamide

InChI

InChI=1S/C12H15BrN2O/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H,15,16)

InChI Key

YDRDRXRPLQKACJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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